

# Application Note: Continuous Spectrophotometric Measurement of ATP Turnover

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## Compound of Interest

Compound Name: Adenosine trisphosphate

Cat. No.: B13445958

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## The Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay[1]

### Abstract & Introduction

ATP hydrolysis is the driving force for a vast array of cellular machines, from ion pumps and molecular motors to chromatin remodelers and helicases.[1] Accurately measuring the turnover rate (

) of these ATPases is critical for mechanistic studies and high-throughput drug screening.

While endpoint assays (e.g., Malachite Green) measure phosphate accumulation, they fail to provide real-time kinetic data and are susceptible to product inhibition (ADP buildup). The NADH-coupled enzyme assay offers a robust solution by linking ATP hydrolysis to the oxidation of NADH, monitored continuously at 340 nm.

Key Advantages:

- **Continuous Monitoring:** Allows for the observation of non-linear kinetics, lag phases, and inactivation.
- **Steady-State Conditions:** The regeneration system maintains ATP levels constant and consumes ADP, preventing product inhibition.
- **Sensitivity:** Capable of detecting hydrolysis rates in the low nanomolar range.

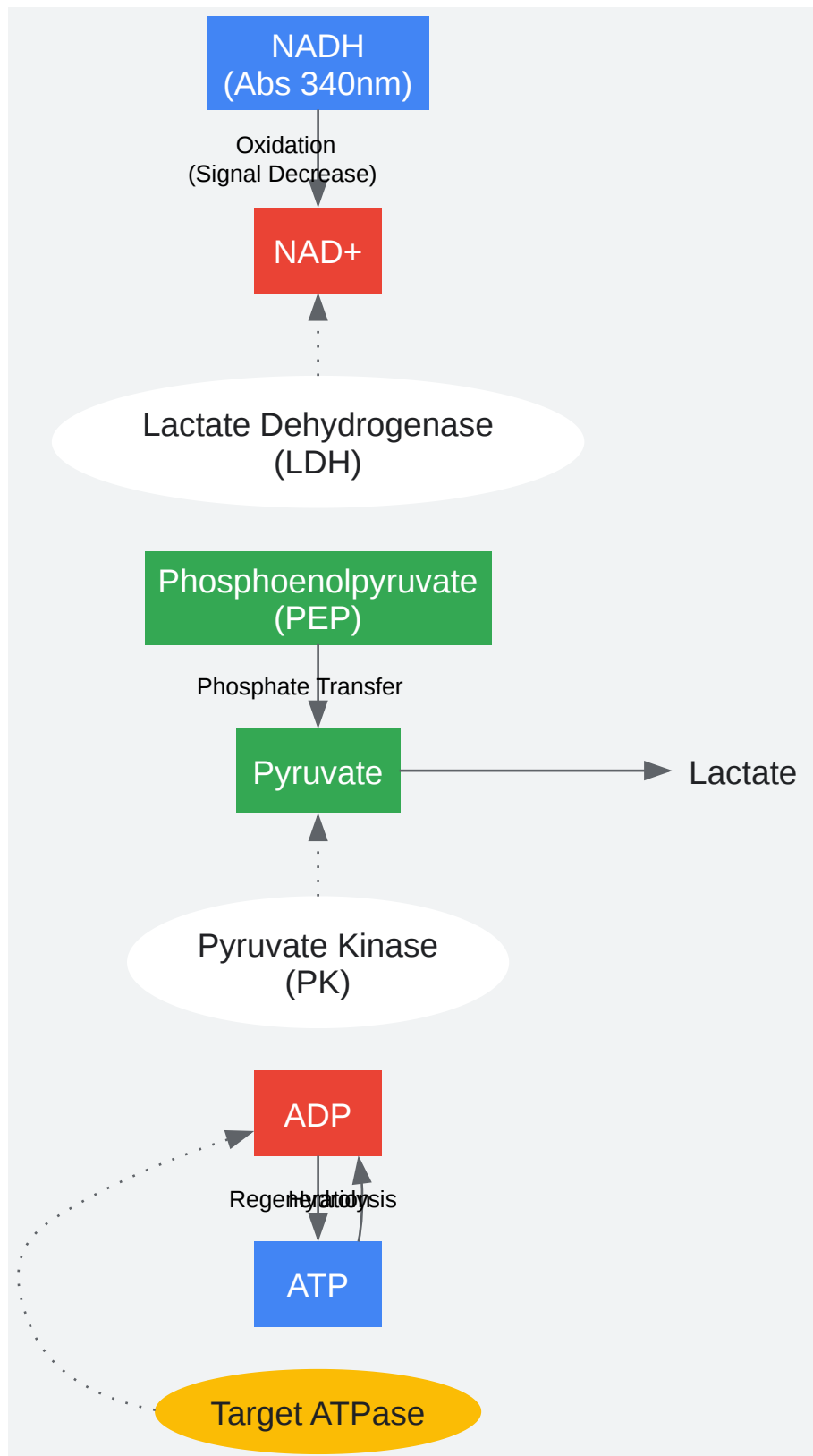
## Theoretical Basis

The assay relies on a cascade of three enzymatic reactions. The target ATPase hydrolyzes ATP to ADP.<sup>[2]</sup> This ADP is immediately recycled back to ATP by Pyruvate Kinase (PK), using Phosphoenolpyruvate (PEP) as a phosphate donor. The resulting Pyruvate is then reduced to Lactate by Lactate Dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD

.<sup>[3]</sup><sup>[4]</sup>

Because the stoichiometry is 1:1:1, the rate of NADH oxidation (decrease in Absorbance at 340 nm) is directly proportional to the rate of ATP hydrolysis.

## Reaction Pathway Diagram



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Figure 1: The coupled enzyme cascade.<sup>[3][4][5]</sup> ATP hydrolysis is linked 1:1 to NADH oxidation via PK and LDH.

## Experimental Design Considerations

To ensure data integrity, the following parameters must be optimized.

### A. The "Coupling Limit" Rule

The most critical error in this assay is using insufficient coupling enzymes. The reporter reaction (PK/LDH) must be significantly faster than the target ATPase to ensure the measured rate reflects the ATPase, not the reporter.

- **Guideline:** Maintain PK and LDH activities at least 10–100 fold higher than the expected maximal rate ( ) of your target ATPase.
- **Validation:** Doubling the concentration of PK/LDH should not change the observed rate. If it does, your coupling system is rate-limiting.

### B. NADH Dynamic Range

NADH has a high extinction coefficient (

).

- **Starting Absorbance:** Aim for an initial between 0.8 and 1.2. This typically corresponds to 0.15 – 0.25 mM NADH.
- **Saturation:** Concentrations >0.4 mM may exceed the linear range of many plate readers.

### C. Buffer Composition<sup>[1][5][6]</sup>

- **Magnesium (**  
**):** Essential for ATP-Mg complex formation (substrate) and for Pyruvate Kinase activity. Ensure

- Background ATPase: Avoid phosphate buffers if you plan to cross-validate with Malachite Green later, though they are compatible here.

## Protocol: Microplate Assay (96-well)

### Reagents Required:

- Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl<sub>2</sub>, 1 mM DTT, 0.1 mg/mL BSA.
- NADH Stock: 10 mM in water (Freshly prepared; protect from light).
- PEP Stock: 100 mM in water.
- PK/LDH Mix: Commercial mix (e.g., Sigma P0294), typically supplied in glycerol.
- ATP Stock: 100 mM (pH adjusted to 7.0).
- Target ATPase: Purified protein.

## Step-by-Step Procedure

- Prepare 2X Master Mix: Combine the following in Assay Buffer (volumes for 100 reactions):
  - PEP: Final conc. 2 mM (200  $\mu$ L of 100 mM stock).
  - NADH: Final conc. 0.4 mM (400  $\mu$ L of 10 mM stock).
  - PK/LDH: 100 units/mL (amount varies by vendor activity).
  - Note: This mix is 2X concentrated.
- Plate Setup:
  - Experimental Wells: Add 50

L of Target ATPase (diluted in 1X Buffer) to wells.

- No Enzyme Control: Add 50

L of 1X Buffer (measures spontaneous NADH oxidation).

- No Substrate Control: Add 50

L of Target ATPase (measures background NADH oxidation by the protein prep).

- Initiation:

- Add 50

L of 2X Master Mix to all wells.

- Incubate for 5–10 minutes at the assay temperature (e.g., 25°C or 37°C) to consume any contaminating ADP and establish a flat baseline.

- Start Reaction: Inject/Add 10

L of ATP (at 10X desired concentration) to all wells.

- Measurement:

- Immediately place in a plate reader.
- Measure Absorbance at 340 nm every 15–30 seconds for 30–60 minutes.
- Shake plate for 3 seconds before the first read.

## Data Analysis & Calculation

### Pathlength Correction (

)

In a standard cuvette, pathlength (

) is 1 cm. In a 96-well plate,

depends on volume. For 100

L total volume in a standard flat-bottom plate:

Note: It is highly recommended to use the "PathCheck" feature on modern readers or generate a standard curve of NADH in the specific plate type to determine the effective pathlength.

## Rate Calculation Formula

Calculate the slope of the linear portion of the decay curve (

).

Where:

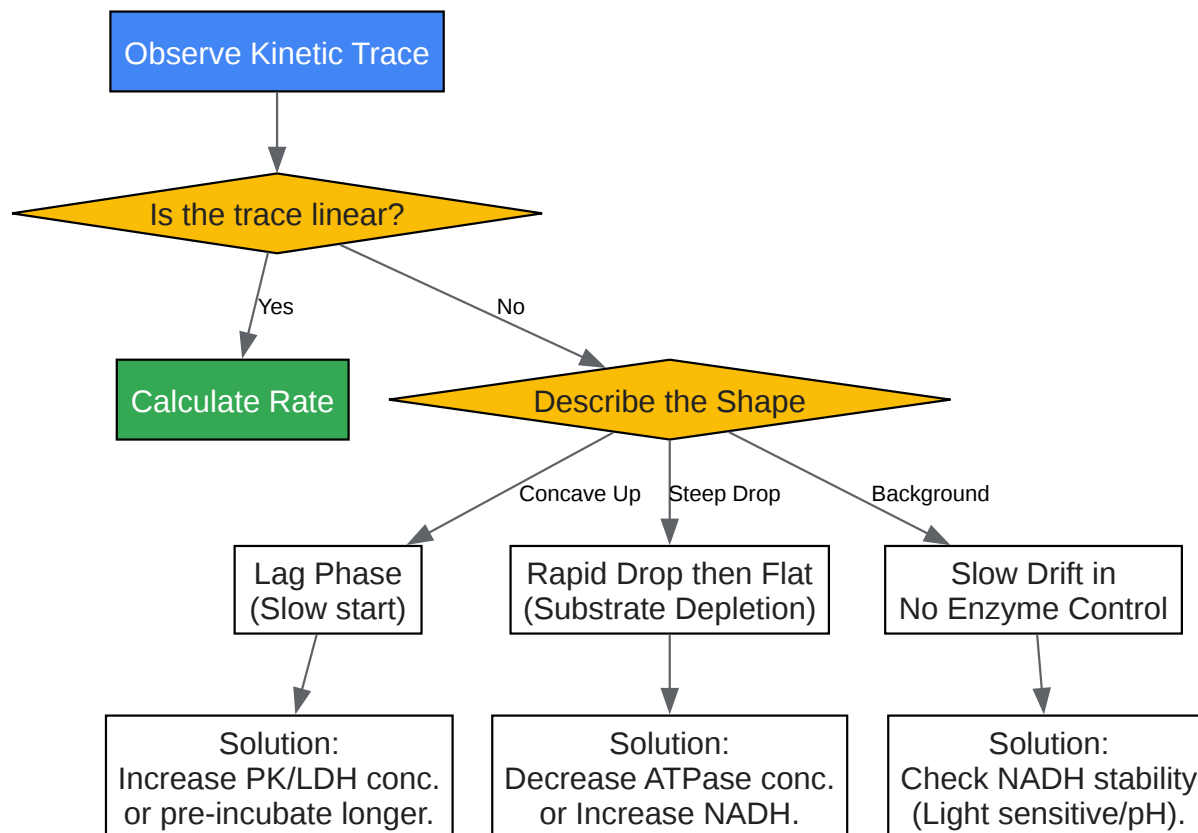
- =
- = Pathlength (cm)[7]
- Background Slope = Rate of "No Enzyme" control.

## Summary Table: Typical Reagent Concentrations

Component	Concentration	Function
NADH	0.2 mM	Reporter molecule (Abs 340 nm).[8]
PEP	1.0 - 3.0 mM	Phosphate donor for regeneration.
PK	10 - 20 U/mL	Regenerates ATP from ADP.
LDH	15 - 25 U/mL	Reduces Pyruvate; oxidizes NADH.
ATP	dependent	Substrate (kept constant).
MgCl	5 - 10 mM	Essential cofactor for ATPase & PK.

## Troubleshooting & Logic Flow

Use the following logic map to diagnose assay failures.



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Figure 2: Diagnostic workflow for analyzing kinetic traces.

## Common Pitfalls in Drug Screening

When screening for inhibitors, compounds may inhibit PK or LDH rather than the target ATPase.

- False Positives: A compound inhibits LDH. NADH oxidation stops. It looks like the ATPase was inhibited.
- Counter-Screen: Run the assay with ADP (0.1 mM) instead of ATP/ATPase. This isolates the PK/LDH system. If the compound inhibits this reaction, it is a false positive interfering with

the coupling system.[5]

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